Cas no 2035019-10-2 ((2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide)

(2E)-N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide is a synthetic small molecule featuring a conjugated enamide scaffold linked to a piperidine-oxane hybrid moiety. The compound’s structural design combines a thiophene heterocycle with a rigidified amide backbone, enhancing its potential as a pharmacophore in medicinal chemistry applications. The oxane and piperidine rings contribute to improved solubility and conformational stability, while the α,β-unsaturated carbonyl group may facilitate interactions with biological targets. This molecule is of interest in drug discovery due to its modular structure, which allows for further derivatization. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity and binding properties, making it a valuable intermediate for exploratory research.
(2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide structure
2035019-10-2 structure
Product Name:(2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide
CAS No:2035019-10-2
MF:C18H26N2O2S
MW:334.476243495941
CID:5355849
Update Time:2025-05-20

(2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
    • (E)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
    • (2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide
    • Inchi: 1S/C18H26N2O2S/c21-18(2-1-16-7-12-23-14-16)19-13-15-3-8-20(9-4-15)17-5-10-22-11-6-17/h1-2,7,12,14-15,17H,3-6,8-11,13H2,(H,19,21)/b2-1+
    • InChI Key: YNBJTIYOYBQJFA-OWOJBTEDSA-N
    • SMILES: S1C=CC(=C1)/C=C/C(NCC1CCN(CC1)C1CCOCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 402
  • XLogP3: 2.5
  • Topological Polar Surface Area: 69.8

(2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide Pricemore >>

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Additional information on (2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide

Research Brief on (2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide (CAS: 2035019-10-2)

In recent years, the compound (2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide (CAS: 2035019-10-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The presence of a thiophene ring and an oxan-4-yl piperidine moiety suggests its potential interactions with key protein targets, making it a subject of intense investigation.

Recent studies have focused on the synthesis and optimization of (2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide to enhance its bioavailability and target specificity. Advanced computational modeling and structure-activity relationship (SAR) analyses have been employed to elucidate its binding affinities and mechanistic actions. Preliminary results indicate that this compound exhibits high selectivity for certain receptors involved in inflammatory and neurodegenerative diseases, positioning it as a potential candidate for drug development.

In vitro and in vivo experiments have further validated the therapeutic efficacy of (2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide. For instance, studies in animal models of neuroinflammation demonstrated significant reduction in pro-inflammatory cytokines and improved cognitive function. These findings are supported by molecular docking studies, which reveal strong interactions with the active sites of target proteins, such as Toll-like receptors (TLRs) and G-protein-coupled receptors (GPCRs).

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects need to be addressed through further preclinical studies. Current research efforts are also exploring the derivatization of (2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide to improve its drug-like properties while retaining its therapeutic efficacy.

In conclusion, (2E)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes and promising biological activities underscore its potential as a lead compound for the treatment of inflammatory and neurodegenerative disorders. Continued research and development will be crucial to fully realize its therapeutic potential and overcome existing challenges.

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